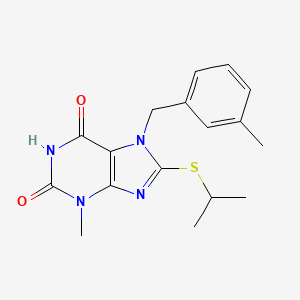

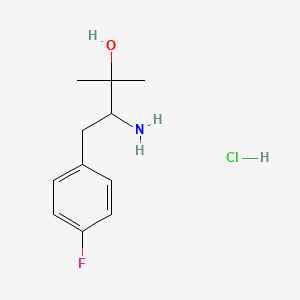

![molecular formula C17H22N4O2S B2816134 N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide CAS No. 446310-56-1](/img/structure/B2816134.png)

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

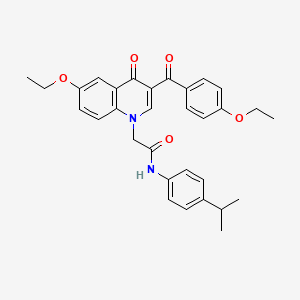

“N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide” is a compound that has been synthesized and characterized in scientific research . It is a derivative of 4-aminoantipyrine, an amine derivative with multi-functional groups . This compound has been actively involved in various fields of chemistry .

Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was carried out under specific conditions to ensure the formation of the desired compound .Molecular Structure Analysis

The molecular structure of the compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . The quantum parameters of the prepared compound were investigated using specific methods, revealing similarities between the experimental and theoretical calculations .Chemical Reactions Analysis

The compound was involved in various chemical reactions during its synthesis . The reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone produced different Schiff base derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques . The results showed that the compound has specific properties that contribute to its stability and reactivity .Scientific Research Applications

Synthesis and Characterization

- A new heterocyclic compound was synthesized, showcasing its potential for various applications in chemical research, including but not limited to material science and pharmaceutical research. This synthesis process involves isonicotinoyl isothiocyanate and 4-aminoantipyrine, highlighting the compound's versatile reactivity and the possibility of creating a wide array of derivatives for further study (Aydın & Dağci, 2010).

Herbicidal Activity

- Research into carbamates derived from pyrazoles, such as the similar compound 1,3-Dimethyl-4-acyl-5-hydroxypyrazoles, has shown potential herbicidal activity, suggesting that derivatives of the compound could also be explored for agrochemical applications. These studies provide a foundation for exploring the compound's utility in crop protection (Lee, Park, & Kim, 1989).

Antiradical and Antifungal Activity

- Investigations into related compounds, including N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea, reveal antiradical activity and potential for synthesis of thiazine and thiazoline derivatives. Such findings underscore the broader chemical family's prospects for developing antiradical and antifungal agents, which could extend to N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide derivatives (Kulakov et al., 2014).

Antitubercular Activity

- The discovery of novel antitubercular analogues, such as 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one, emphasizes the importance of this chemical scaffold in medicinal chemistry. This suggests that exploring the antitubercular potential of N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide could yield promising new treatments for tuberculosis (Ahsan et al., 2012).

Chemical Reactions and Derivatives

- The versatility of related compounds in synthesizing a wide range of derivatives, such as triazepines, pyrimidines, and azoles, from toluenesulfonamide-based building blocks, points to the significant potential for N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide to serve as a precursor in synthesizing novel heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Khodairy, Ali, & El-wassimy, 2016).

properties

IUPAC Name |

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-11-13(18-16(24)19-15(23)17(2,3)4)14(22)21(20(11)5)12-9-7-6-8-10-12/h6-10H,1-5H3,(H2,18,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJATEPERPZSMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

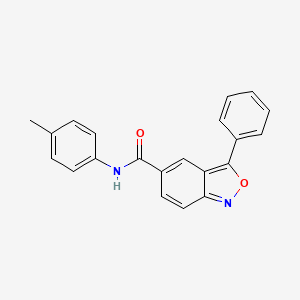

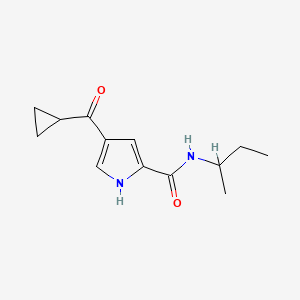

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)

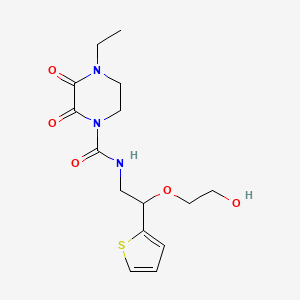

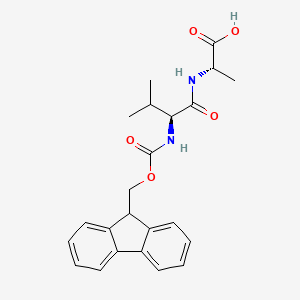

![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)

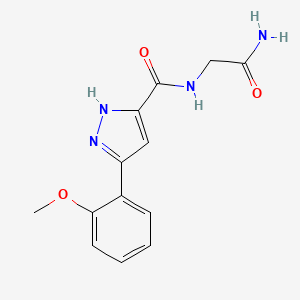

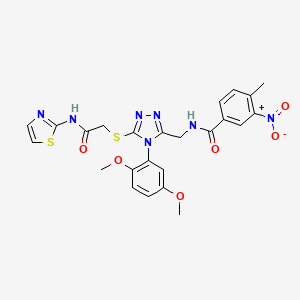

![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2816067.png)

![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)